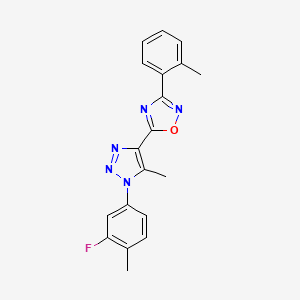

![molecular formula C4H8N2 B2554204 1,4-Diazabicyclo[2.1.1]hexane CAS No. 397864-25-4](/img/structure/B2554204.png)

1,4-Diazabicyclo[2.1.1]hexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

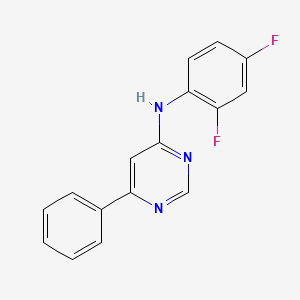

1,4-Diazabicyclo[2.1.1]hexane is a bicyclic organic compound with the molecular formula C₄H₈N₂. It is a highly nucleophilic tertiary amine base, which is used as a catalyst and reagent in various chemical reactions. The compound is known for its unique structure, which consists of a bicyclic framework with two nitrogen atoms positioned at the bridgehead positions.

Mechanism of Action

Target of Action

1,4-Diazabicyclo[2.1.1]hexane is a versatile compound used in various applications in organic chemistry . It is frequently used as a base, catalyst, and reagent

Mode of Action

The mode of action of this compound involves its basic, nucleophilic, and catalytic properties . It is commonly used for organic synthesis as a weak Lewis base . The cyclic structure of this compound and the transannular interactions of the lone electron pairs of nitrogen prevent the inversion of nitrogen atom configuration . This allows this compound to exhibit the properties of an uncharged supernucleophile .

Biochemical Pathways

The biochemical pathways affected by 1,4-Diazabicyclo[21It is known to be used as a catalyst for a series of organic reactions , such as the Morita–Baylis–Hillman reaction .

Result of Action

The molecular and cellular effects of 1,4-Diazabicyclo[21It is known to be used in organic synthesis as a building block for the preparation of 1,4-disubstituted piperazines .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1,4-Diazabicyclo[21Due to its high hygroscopicity, the tendency of sublimation at room temperature, and the reactivity toward co2 and air moisture, 1,4-diazabicyclo[211]hexane must be stored under an inert gas atmosphere in a refrigerator .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diazabicyclo[2.1.1]hexane can be synthesized through several methods. One common approach involves the reaction of 1,2-ethanediamine with N,N,N,N-tetramethylmethanediamine (bisamine) in a molar ratio of 1:10 to 1:24 at a temperature range of 40-60°C . Another method involves the use of photochemistry to access new building blocks via [2+2] cycloaddition .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for scalability and efficiency, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,4-Diazabicyclo[2.1.1]hexane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted products.

Scientific Research Applications

1,4-Diazabicyclo[2.1.1]hexane has numerous applications in scientific research, including:

Biology: The compound is used in the synthesis of bioactive molecules and as a building block for the preparation of biologically relevant compounds.

Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.

Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

1,4-Diazabicyclo[2.1.1]hexane can be compared to other similar compounds, such as:

1,4-Diazabicyclo[2.2.2]octane:

Quinuclidine: This compound has a bicyclic structure with one nitrogen atom replaced by a carbon atom, resulting in different chemical properties.

The uniqueness of this compound lies in its specific ring size and nitrogen positioning, which confer distinct reactivity and catalytic properties.

Properties

IUPAC Name |

1,4-diazabicyclo[2.1.1]hexane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2/c1-2-6-3-5(1)4-6/h1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOLVJRQJDZMNDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CN1C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

84.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-[(2-methyl-5-oxopyrrolidin-2-yl)methyl]benzoate](/img/structure/B2554123.png)

![N-(3-chloro-4-fluorophenyl)-1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2554124.png)

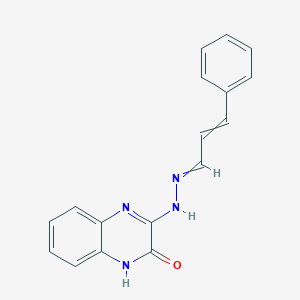

![N-(3-acetylphenyl)-2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2554126.png)

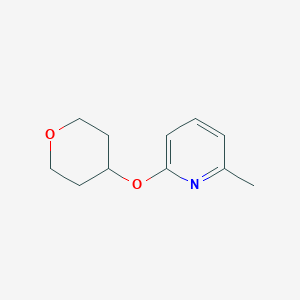

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)

![7-(2-Chlorophenyl)-2-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2554143.png)